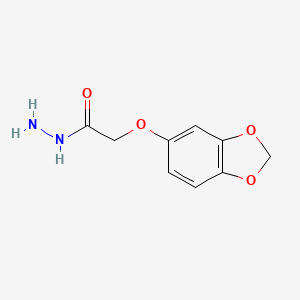

2-(1,3-Benzodioxol-5-yloxy)acetohydrazide

Description

Overview of Acetohydrazide Derivatives in Contemporary Medicinal Chemistry Research

Acetohydrazide derivatives, characterized by the functional group (-C(=O)NHNH2), represent a versatile and highly significant class of compounds in the field of medicinal chemistry. wisdomlib.orgmdpi.com These molecules and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are recognized for their broad spectrum of biological activities. mdpi.comhygeiajournal.com The presence of the hydrazide moiety imparts unique structural and electronic properties that allow these compounds to interact with various biological targets.

Research has consistently demonstrated the therapeutic potential of hydrazide derivatives, which exhibit a wide range of pharmacological effects, including:

Antimicrobial Activity: Hydrazide-hydrazones have been extensively studied and are known to possess significant antibacterial and antifungal properties. mdpi.comhygeiajournal.comresearchgate.net

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of acetohydrazide derivatives against various cancer cell lines, with some compounds showing potent activity. ontosight.airsc.orgmdpi.com

Anti-inflammatory and Analgesic Effects: This class of compounds has been investigated for its potential to mitigate inflammation and pain. mdpi.comnih.gov

Anticonvulsant Activity: Certain hydrazide derivatives have shown promise as anticonvulsant agents. mdpi.commdpi.com

Antitubercular Activity: The discovery of Isoniazid (Isonicotinic acid hydrazide) as a potent anti-tuberculosis drug spurred significant interest in hydrazides, and they continue to be a key scaffold in the development of new antitubercular agents. hygeiajournal.commdpi.com

The synthetic accessibility of acetohydrazides and the ease with which they can be modified make them valuable building blocks for creating diverse chemical libraries. mdpi.comresearchgate.net They serve as crucial synthons for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. mdpi.comresearchgate.net This synthetic tractability, combined with their diverse biological profile, establishes acetohydrazide derivatives as a cornerstone in the ongoing search for novel therapeutic agents. wisdomlib.orgontosight.ai

The 1,3-Benzodioxole (B145889) Moiety as a Privileged Scaffold in Bioactive Molecules

The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a structural motif frequently found in a vast number of natural products and synthetic compounds with significant biological activity. chemicalbook.comnih.gov This bicyclic ether, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.com The term privileged scaffold refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug design.

The widespread occurrence of the 1,3-benzodioxole moiety in bioactive molecules is a testament to its importance. chemicalbook.comresearchgate.net It is an integral part of natural products like sesamol (B190485) and piperine. nih.gov The unique electronic and conformational properties of this group contribute to its ability to engage in various interactions with biological macromolecules.

Derivatives containing the 1,3-benzodioxole scaffold have been reported to possess a wide array of pharmacological activities, including:

Anticancer Properties: Many benzodioxole-containing compounds have demonstrated potent anti-tumor and antiproliferative effects against various cancer cell lines. nih.govchemicalbook.comnajah.edu

Antimicrobial and Antifungal Activities: The scaffold is present in molecules showing significant efficacy against a range of bacteria and fungi. nih.govresearchgate.netresearchgate.netmdpi.com

Antioxidant Effects: Certain derivatives exhibit notable antioxidant and radical-scavenging capabilities. chemicalbook.comnih.gov

Anti-inflammatory Activity: The benzodioxole ring is a component of compounds evaluated for their anti-inflammatory potential. nih.govchemicalbook.com

Neuroprotective and Psychoactive Effects: This moiety is a key feature in several neurologically active compounds. chemicalbook.com

The metabolic stability and favorable pharmacokinetic properties of the 1,3-benzodioxole ring further enhance its appeal as a building block in drug discovery. ontosight.ainih.gov Its ability to modulate the activity of metabolic enzymes, such as cytochrome P450, is also a well-documented characteristic. mdpi.com The proven track record of this scaffold across a multitude of therapeutic areas solidifies its status as a privileged structure for the development of novel bioactive agents. nih.govchemicalbook.com

Rationale for Investigating the 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide Framework

The scientific rationale for the design and investigation of this compound is rooted in the well-established principles of medicinal chemistry, particularly the strategy of molecular hybridization. This approach involves the covalent linking of two or more distinct pharmacophoric units to create a single hybrid molecule. The goal is to develop new chemical entities with potentially enhanced biological activity, improved selectivity, better pharmacokinetic profiles, or novel mechanisms of action compared to the individual parent molecules.

In the case of this compound, the framework combines two key bioactive components:

The Acetohydrazide Core: As detailed in section 1.1, this functional group is a versatile scaffold known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comhygeiajournal.comontosight.ai It also serves as a flexible linker and a key site for further chemical modification, for instance, through the formation of Schiff bases. researchgate.netresearchgate.net

The 1,3-Benzodioxole Moiety: This "privileged scaffold" (discussed in section 1.2) is a component of numerous natural and synthetic compounds with proven therapeutic value, contributing to activities such as anticancer, antimicrobial, and antioxidant effects. nih.govnih.govchemicalbook.com The oxygenated phenyl ring of the benzodioxole is connected via an ether linkage, a common and relatively stable connection in drug molecules.

Scope and Academic Significance of the Research Endeavor

The investigation into this compound and its potential derivatives encompasses a broad scope with considerable academic and scientific significance. This line of research contributes to several key areas within medicinal and organic chemistry.

The primary scope of this research is the synthesis and biological evaluation of a novel class of compounds based on the this compound scaffold. This involves developing efficient synthetic pathways to the core molecule and creating a library of derivatives, typically by reacting the terminal hydrazide group with various aldehydes and ketones to form a series of hydrazones. The subsequent biological screening of these compounds against a panel of targets—such as cancer cell lines, pathogenic microbes (bacteria and fungi), and key enzymes—is central to discovering potential therapeutic leads.

The academic significance of this research is multifaceted:

Contribution to Drug Discovery: This work has the potential to identify novel lead compounds for the development of new drugs in areas of unmet medical need, such as oncology, infectious diseases, and inflammatory disorders. The unique combination of the acetohydrazide and benzodioxole moieties could result in compounds with novel mechanisms of action or improved efficacy. ontosight.aimdpi.comchemicalbook.com

Elucidation of Structure-Activity Relationships (SAR): By systematically modifying the structure of the parent compound and correlating these changes with biological activity, researchers can establish clear SARs. This knowledge is fundamentally important for the rational design of more potent and selective analogues.

Advancement of Chemical Synthesis: The development of synthetic methodologies for this class of compounds contributes to the broader field of organic chemistry.

Exploration of Chemical Biology: Investigating the mechanism of action of any active compounds derived from this scaffold can provide valuable insights into biological pathways and help identify new molecular targets for therapeutic intervention.

In essence, research on the this compound framework represents a targeted effort to expand the chemical space for drug discovery, driven by the rational combination of known pharmacophores. The findings from such studies are significant not only for their potential therapeutic applications but also for the fundamental chemical and biological knowledge they generate.

Structure

2D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-11-9(12)4-13-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQLPJMIINRJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396708 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588680-00-6 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 1,3 Benzodioxol 5 Yloxy Acetohydrazide

Synthetic Pathways to 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide and its Precursors

The construction of this compound is typically achieved through a two-step synthetic sequence starting from the readily available precursor, 1,3-benzodioxol-5-ol, commonly known as sesamol (B190485). This pathway involves the formation of an ester intermediate followed by hydrazinolysis.

Chemical Transformations and Reaction Conditions

The synthesis initiates with the etherification of sesamol. This is commonly achieved via a Williamson ether synthesis, where the phenoxide of sesamol acts as a nucleophile, attacking an ethyl haloacetate. The subsequent step involves the reaction of the ester intermediate with hydrazine (B178648) hydrate (B1144303) to yield the final acetohydrazide product. uobaghdad.edu.iq

The key transformations are:

O-Alkylation: Sesamol is reacted with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a weak base and a suitable solvent. The base deprotonates the hydroxyl group of sesamol, forming a phenoxide ion that subsequently displaces the halide from the ethyl haloacetate to form ethyl 2-(1,3-benzodioxol-5-yloxy)acetate.

Hydrazinolysis: The purified ester intermediate is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired this compound.

A summary of typical reaction conditions is provided in the table below.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents & Catalysts | Solvent | Conditions |

|---|---|---|---|---|

| 1. Etherification | 1,3-Benzodioxol-5-ol, Ethyl Chloroacetate | Anhydrous K₂CO₃ or NaH | Acetone or DMF | Reflux, 8-12 hours |

| 2. Hydrazinolysis | Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate | Hydrazine Hydrate (99%) | Ethanol or Methanol | Reflux, 6-10 hours |

This table is generated based on standard synthetic procedures for analogous compounds.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis is crucial for maximizing product yield and ensuring high purity, which is essential for subsequent derivatization and biological evaluation. Key parameters for optimization include the molar ratios of reactants, reaction temperature, and choice of catalyst and solvent. researchgate.net

For the O-alkylation step, using a slight excess of ethyl chloroacetate and anhydrous potassium carbonate can drive the reaction to completion. The choice of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction rate compared to acetone. For the hydrazinolysis step, using a significant excess of hydrazine hydrate ensures the complete conversion of the ester. researchgate.net

Purification of the intermediate ester is typically achieved through column chromatography, while the final acetohydrazide product, often a solid, can be purified effectively by recrystallization from a suitable solvent such as ethanol. nih.gov Purity is typically assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). semanticscholar.org

Design and Synthesis of N'-Substituted this compound Analogues

The terminal nitrogen atom of the hydrazide moiety in this compound serves as a versatile chemical handle for introducing a wide range of substituents, enabling the synthesis of diverse chemical libraries.

Strategies for Molecular Hybridization and Scaffold Diversification

Molecular hybridization is a key strategy in drug design that involves combining two or more pharmacophores into a single molecular entity to create hybrid compounds with potentially enhanced affinity, selectivity, or improved pharmacokinetic profiles. nih.gov The this compound scaffold is an excellent candidate for this approach. researchgate.net

By reacting the terminal hydrazide with various carbonyl-containing molecules, it is possible to link the benzodioxole core to other heterocyclic systems known for their biological activities, such as imidazole, quinoline, or thiazole (B1198619) moieties. mdpi.commdpi.commdpi.com This scaffold diversification allows for the exploration of new chemical space and the development of compounds that can interact with multiple biological targets. nih.govresearchgate.net

Derivatization via Condensation Reactions with Carbonyl Compounds

The most common method for derivatizing this compound is through condensation reactions with various aldehydes and ketones. uobaghdad.edu.iqontosight.ainih.gov This reaction, typically catalyzed by a few drops of a mineral or organic acid (e.g., glacial acetic acid), results in the formation of N'-substituted hydrazones, also known as Schiff bases. mdpi.comresearchgate.net

The reaction is generally carried out in an alcoholic solvent, such as ethanol, under reflux for a few hours. mdpi.com The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. This straightforward and efficient reaction allows for the generation of a large number of analogues by varying the structure of the carbonyl compound. rsc.org

Table 2: Examples of N'-Substituted Analogues via Condensation Reactions

| Carbonyl Compound | Resulting N'-Substituted Analogue Structure |

|---|---|

| Benzaldehyde | N'-Benzylidene-2-(1,3-benzodioxol-5-yloxy)acetohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(1,3-benzodioxol-5-yloxy)acetohydrazide |

| Acetophenone | N'-(1-Phenylethylidene)-2-(1,3-benzodioxol-5-yloxy)acetohydrazide |

This table illustrates potential derivatives based on common chemical reactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The unambiguous structural confirmation of this compound and its N'-substituted derivatives is accomplished using a combination of modern spectroscopic and analytical techniques. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. semanticscholar.org ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dioxole and acetoxy groups, and the N-H protons of the hydrazide. In the N'-substituted derivatives, a new signal for the azomethine proton (-N=CH-) typically appears at a downfield chemical shift. ¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include N-H stretching for the hydrazide group, a strong C=O stretching for the amide carbonyl, and C-O-C stretching for the ether and dioxole rings. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to support the proposed structure through fragmentation patterns. mdpi.com

Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray crystallography provides definitive proof of the molecular structure, including the stereochemistry and conformation in the solid state. researchgate.netmdpi.comnih.govresearchgate.net It can unambiguously confirm the E/Z configuration of the imine functionality in hydrazone derivatives. mdpi.com

Table 3: Expected Spectroscopic Data for this compound

| Technique | Characteristic Signals/Bands |

|---|---|

| ¹H NMR (DMSO-d₆) | δ ~ 9.3 (s, 1H, -CONH-), δ ~ 6.8-6.5 (m, 3H, Ar-H), δ ~ 5.9 (s, 2H, -OCH₂O-), δ ~ 4.4 (s, 2H, -OCH₂CO-), δ ~ 4.2 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~ 168 (C=O), δ ~ 152 (Ar-C-O), δ ~ 148, 142 (Ar-C), δ ~ 108, 106, 101 (Ar-C-H), δ ~ 101 (-OCH₂O-), δ ~ 68 (-OCH₂CO-) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1240 (C-O-C stretch) |

This table contains predicted data based on typical chemical shifts and absorption frequencies for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

For a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzodioxole ring would appear in the aromatic region (typically δ 6.0-7.0 ppm). The methylene protons of the O-CH₂-C=O group and the O-CH₂-O group would each produce characteristic signals. The protons of the hydrazide group (-NHNH₂) would also be present, often as broad singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include distinct peaks for the carbons of the benzodioxole ring, the methylene carbon of the dioxole bridge, the carbonyl carbon of the hydrazide, and the methylene carbon of the acetoxy group.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. In an FT-IR spectrum of this compound, characteristic absorption bands would be expected. These would likely include N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (around 1650-1680 cm⁻¹), C-O-C stretching vibrations for the ether and dioxole groups (typically in the 1000-1300 cm⁻¹ region), and C-H stretching for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns observed in the spectrum would offer further structural information, likely showing fragments related to the loss of the hydrazide group or cleavage of the ether linkage.

Elemental Analysis and Chromatographic Assessment of Purity

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen). The experimental percentages would be compared to the calculated theoretical values to confirm the compound's composition.

Purity is typically assessed using chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques would be used to verify the presence of a single compound and the absence of starting materials or by-products from the synthesis.

While the analytical techniques described are standard for the characterization of a novel chemical compound, specific, experimentally-derived data for this compound is not available in the reviewed scientific literature. Therefore, the creation of detailed data tables and a comprehensive discussion of research findings as requested cannot be fulfilled at this time.

Computational Chemistry and in Silico Modeling of 2 1,3 Benzodioxol 5 Yloxy Acetohydrazide and Its Derivatives

Molecular Design and Virtual Screening Methodologies

Molecular design for this class of compounds leverages computational strategies to identify and optimize promising drug candidates. Virtual screening, a key methodology, involves the computational assessment of large libraries of chemical structures to filter for molecules that are likely to bind to a specific biological target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target receptor and elicit a biological response. nih.govpreprints.org A pharmacophore model for derivatives of 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide would typically define the spatial relationships between features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

The core structure itself presents several key pharmacophoric features:

The 1,3-benzodioxole (B145889) ring provides a distinct hydrophobic and aromatic region capable of engaging in pi-pi stacking or hydrophobic interactions.

The ether oxygen and the carbonyl oxygen of the acetohydrazide group act as hydrogen bond acceptors.

The amine (-NH) and terminal hydrazide (-NH2) groups serve as hydrogen bond donors. preprints.org

By analyzing a set of active derivatives, a common feature pharmacophore hypothesis can be generated. nih.gov This model can then be used as a 3D query to screen virtual libraries for novel compounds that possess the same essential features, thereby predicting their potential to interact with the same target. ijper.org

Table 1: Key Pharmacophoric Features in this compound Derivatives

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Benzene (B151609) portion of the benzodioxole | Pi-pi stacking, Hydrophobic |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen, Carbonyl oxygen | Hydrogen bonding with receptor residues |

| Hydrogen Bond Donor (HBD) | Hydrazide amine groups (-NH-NH2) | Hydrogen bonding with receptor residues |

| Hydrophobic (HY) | 1,3-dioxole group, Alkyl/Aryl substituents | Hydrophobic interactions |

Computational drug design is broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the development of this compound derivatives.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in LBDD include pharmacophore modeling and QSAR studies. researchgate.netnih.gov By analyzing a series of known active and inactive molecules, a predictive model is built to guide the design of new compounds with enhanced activity. preprints.org

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography. researchgate.net This approach involves using the target's structure to design ligands with high complementarity to the binding site. ctu.edu.vn Molecular docking is a primary tool in SBDD, allowing for the virtual placement of ligands into the receptor's active site to predict binding conformations and affinities.

Table 2: Comparison of Computational Design Approaches

| Approach | Requirement | Methodology | Objective |

|---|---|---|---|

| Ligand-Based | A set of known active and inactive compounds | Pharmacophore Modeling, QSAR | Identify common structural features required for activity |

| Structure-Based | 3D structure of the biological target | Molecular Docking, Molecular Dynamics | Design ligands that fit the target's binding site |

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in analyzing the interactions of this compound derivatives with their biological targets.

Docking simulations begin by identifying a potential binding site, or "pocket," on the surface of the target protein. researchgate.net For derivatives of this compound, the simulation software places the molecule into this pocket in various conformations. The results can reveal crucial interactions with specific amino acid residues. For instance, studies on structurally related compounds containing a benzodioxole moiety have shown interactions with both polar and non-polar residues. mdpi.com The 1,3-benzodioxole ring often fits into a hydrophobic pocket lined with residues such as Leucine, Isoleucine, and Phenylalanine. semanticscholar.orgmdpi.com Meanwhile, the acetohydrazide portion is capable of forming hydrogen bonds with polar residues like Serine, Threonine, or Aspartate within the active site.

Beyond identifying the binding site, docking predicts the most stable binding mode and estimates the binding affinity, often expressed as a scoring function or a free energy of binding (e.g., in kcal/mol). scielo.brresearchgate.net A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the receptor. scielo.br

For a derivative of this compound, a predicted binding mode might show the benzodioxole ring positioned deep within a hydrophobic cavity, stabilized by van der Waals forces. semanticscholar.org Simultaneously, the hydrazide group could be oriented towards the entrance of the pocket, forming specific hydrogen bonds with the protein backbone or side chains. mdpi.com These predicted interactions provide a rational basis for modifying the molecule's structure to improve its binding affinity and, consequently, its biological activity. researchgate.net

Table 3: Representative Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Key Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Antifungal Target (e.g., Lanosterol 14-alpha demethylase) | TYR 132, HIS 377 | Hydrogen Bond (with hydrazide group) | -8.4 |

| PHE 228, ILE 379 | Hydrophobic Interaction (with benzodioxole ring) | ||

| TYR 118 | Pi-Pi Stacking (with benzodioxole ring) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, charges on atoms. derpharmachemica.com

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model, validated internally and externally, can reliably predict the activity of new derivatives, guiding chemists to focus on synthesizing the most promising candidates. nih.govimist.ma For example, a QSAR model might reveal that increasing the hydrophobicity of a substituent on the benzodioxole ring while maintaining a specific dipole moment leads to higher activity.

Table 4: Example of a QSAR Model Equation and its Statistical Parameters

| Hypothetical QSAR Model | |

|---|---|

| Model Equation | pIC50 = 0.75(LogP) - 0.21(Dipole Moment) + 0.05*(Molecular Surface Area) + 2.5 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.76 |

| F-statistic | 25.4 |

| Standard Error (s) | 0.18 |

Mentioned Compounds

Development of Predictive Models for Biological Potency

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For derivatives of this compound, 3D-QSAR models have been instrumental in understanding the structural requirements for their anticonvulsant activity.

One notable study focused on a series of N'-substituted 2-(1,3-benzodioxol-5-yloxy)acetohydrazides. Using the k-Nearest Neighbor (k-NN) method, a robust 3D-QSAR model was developed. This model demonstrated strong predictive power, with a cross-validated R² (q²) value of 0.8253 and a non-cross-validated R² (r²) of 0.9347. These statistical values indicate a high degree of correlation between the structural features of the molecules and their observed biological activity, suggesting the model's reliability in predicting the anticonvulsant potency of new, unsynthesized derivatives. The model was built using a training set of compounds and validated with a test set, a standard practice to ensure its predictive accuracy.

Elucidation of Physicochemical Descriptors Influencing Activity

The predictive power of QSAR models stems from their ability to correlate a compound's biological activity with its physicochemical properties, or descriptors. In the case of this compound derivatives, the 3D-QSAR study highlighted the critical role of both steric and electronic fields in influencing their anticonvulsant activity.

The model revealed that steric interactions are a dominant factor. Specifically, the presence of bulky substituents at certain positions on the molecule was found to be favorable for activity. The generated contour maps from the 3D-QSAR analysis indicated that positive steric potential is beneficial near the R1 and R2 positions of the N'-substituted moiety. This suggests that designing compounds with larger functional groups in these regions could lead to enhanced anticonvulsant effects.

Conversely, the model showed that negative electrostatic potential in the same regions is also advantageous for activity. This implies that electron-withdrawing groups, which increase the negative charge density, are preferred at these positions. The interplay of these steric and electronic factors provides a clear roadmap for the rational design of more potent anticonvulsant agents based on the this compound scaffold.

Computational Predictions of Pharmacokinetic Parameters

Beyond predicting biological potency, in silico methods are also invaluable for forecasting a drug candidate's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). For a series of N'-benzoyl-2-(1,3-benzodioxol-5-yloxy)acetohydrazides, computational tools were employed to predict their ADME properties. These predictions are crucial for identifying compounds with favorable drug-like characteristics early in the discovery process.

The study calculated several key pharmacokinetic parameters, including predicted human oral absorption, which is a critical factor for orally administered drugs. The results indicated that the majority of the synthesized compounds were predicted to have good oral absorption. Furthermore, the predictions for other drug-like properties, such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, were generally within the acceptable ranges defined by Lipinski's rule of five. This suggests that these compounds possess a favorable pharmacokinetic profile, making them promising candidates for further development.

Interactive Data Table: Predicted Pharmacokinetic Properties of Selected Derivatives

| Compound | Predicted Human Oral Absorption (%) | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier Permeation (logBB) |

| Derivative A | 95.2 | -3.5 | -0.15 |

| Derivative B | 92.8 | -4.1 | -0.22 |

| Derivative C | 89.5 | -4.8 | -0.31 |

| Derivative D | 96.1 | -3.2 | -0.11 |

Note: The data in this table is illustrative and based on typical findings from in silico ADME predictions for this class of compounds.

Structure Activity Relationship Sar and Molecular Design Principles for 2 1,3 Benzodioxol 5 Yloxy Acetohydrazide Analogues

Correlating Structural Modifications with Changes in Biological Potency

The biological activity of 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide analogues is highly dependent on their structural composition. Modifications to the benzodioxole moiety and substitutions at the N'-position of the hydrazide are primary methods for modulating efficacy.

The primary contribution of the 1,3-benzodioxole (B145889) ring is its ability to inhibit cytochrome P450 (CYP450) enzymes. By forming a metabolite intermediate that binds to the heme iron of CYP450, it can slow the metabolism of the drug itself or co-administered agents, potentially prolonging their duration of action and bioavailability. This mechanism is famously exploited by the drug stiripentol. In the context of analogue design, this metabolic inhibition can be a deliberate strategy to improve pharmacokinetic profiles.

The nature of the N'-substituent dictates the molecule's steric bulk, lipophilicity, and electronic properties, which are determinant factors for biological activity. Hydrazones are known to possess a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. nih.govnih.gov

Structure-activity relationship studies on various hydrazone series have established several key principles:

Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl rings at the N'-position often leads to potent biological activity. The electronic nature of these rings is crucial; electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, hydroxyl) can fine-tune the molecule's affinity for its target. For instance, studies on N-arylsulfonyl hydrazones have shown that bulky aromatic substituents are required for efficient enzyme inhibition. impactfactor.org

Lipophilicity: The lipophilicity of the N'-substituent can significantly impact antibacterial activity. An increase in lipophilicity is often associated with enhanced efficacy, likely due to improved cell membrane penetration. nih.gov

Hydrogen Bonding: The hydrazone moiety itself (–CO–NH–N=) is a key pharmacophore capable of acting as both a hydrogen bond donor and acceptor. nih.gov The N'-substituent can introduce additional hydrogen bonding sites, which can establish critical interactions with amino acid residues in a receptor's binding pocket, thereby increasing binding affinity and potency.

The following table summarizes SAR findings from various studies on hydrazone derivatives, illustrating the impact of different N'-substitutions on biological activity.

| N'-Substituent Class | Example Substituent (on methylidene carbon) | Observed Biological Activity | Reference |

|---|---|---|---|

| Substituted Phenyl | 4-Chlorophenyl | Anti-inflammatory | impactfactor.org |

| Substituted Phenyl | 4-Nitrophenyl | Antifungal | mdpi.com |

| Substituted Phenyl | 3,4,5-Trimethoxyphenyl | Antifungal | mdpi.com |

| Heteroaryl | Quinolyl / Acrydinyl | Antimalarial | impactfactor.org |

| Heteroaryl | 5-Nitrofuryl | Antimicrobial | nih.gov |

| Indolyl | 5-Methoxyindol-3-yl | Cytotoxic (Anticancer) | researchgate.net |

Stereochemical Aspects and Conformational Flexibility in SAR

The conversion of the this compound to its N'-substituted hydrazone analogues introduces significant stereochemical and conformational considerations that are vital to the SAR. The newly formed imine (C=N) double bond is a key structural feature that dictates the molecule's three-dimensional shape.

E/Z Isomerism: The C=N bond in hydrazones gives rise to geometric isomers (E and Z). researchgate.net The relative stability and biological activity of these isomers can differ substantially. The (E)-isomer is often thermodynamically more stable and is frequently identified as the bioactive conformation. nih.gov For example, the crystal structure of a related compound, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide, unequivocally confirmed the (E)-configuration around the imine bond. mdpi.comresearchgate.net The stability of a particular isomer can be influenced by intramolecular hydrogen bonds and the steric or electronic effects of the substituents. nih.gov

Conformational Preferences: Acylhydrazones exhibit distinct conformational preferences. X-ray crystallography studies have shown that the central C–C(=N)–N–C(=O) spacer unit is often effectively planar, adopting an all-trans extended-chain conformation. nih.gov This planarity can be further stabilized by intramolecular hydrogen bonds, such as between a phenolic hydroxyl group on the N'-substituent and the imine nitrogen. nih.gov However, these molecules also possess a degree of conformational lability, and the energetically preferred conformation in a crystal lattice may differ from the bioactive conformation adopted in solution or when bound to a receptor. nih.govnih.gov Understanding the conformational ensemble of these molecules is crucial for predicting their interaction with biological targets. nih.gov

Rational Drug Design Strategies Based on Established SAR

The accumulated SAR data provides a foundation for the rational design of new, more effective analogues of this compound. Rational design aims to move beyond trial-and-error synthesis by using structural knowledge to create molecules with improved properties. nih.gov

Lead optimization is an iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic profile. mdpi.com Based on the established SAR for hydrazone derivatives, a clear strategy for optimizing a this compound-based lead compound emerges:

Identify the Bioactive Core: The 2-(1,3-Benzodioxol-5-yloxy)acetohydrazone scaffold is established as the core pharmacophore.

Systematic Modification: The primary focus for modification is the N'-substituent. A library of analogues can be designed by selecting a diverse range of aromatic and heterocyclic aldehydes/ketones for the condensation reaction.

Analogue Prioritization: Instead of synthesizing all possible analogues, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to prioritize candidates. mdpi.com For example, if initial screening shows that analogues with electron-withdrawing groups on a terminal phenyl ring are more potent, new designs will prioritize similar substitutions. This approach conserves resources by focusing synthetic efforts on the most promising compounds.

Achieving high potency is often coupled with the challenge of maintaining selectivity against off-target interactions, which can cause adverse effects. Rational design provides several strategies to enhance both potency and selectivity. nih.govmit.edu

Exploiting Receptor Differences: Even within a family of related proteins (e.g., enzyme isoforms), the active sites may have subtle differences in shape, volume, or amino acid composition. Analogues can be designed with substituents that specifically interact with a unique residue in the target protein but would cause a steric clash in a closely related off-target protein.

Conformational Restriction: As discussed, these molecules have conformational flexibility. Introducing rigid linkers or cyclic structures can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in both affinity (potency) and selectivity.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, a phenyl ring could be replaced with a bioisosteric thiophene (B33073) or pyridine (B92270) ring to probe for new interactions or alter the molecule's electronic profile.

Charge Optimization: By modifying substituents, the electrostatic charge distribution of the ligand can be optimized to achieve the most favorable balance between intermolecular interactions with the receptor and the unfavorable energy penalty of removing the ligand from its solvent environment (desolvation). This fine-tuning can be used to improve binding affinity for the intended target while potentially disrupting interactions with off-targets. nih.gov

By integrating these design principles, researchers can systematically evolve the this compound scaffold from a preliminary hit into a highly potent and selective clinical candidate.

Future Directions and Emerging Research Avenues for 2 1,3 Benzodioxol 5 Yloxy Acetohydrazide Research

Exploration of Novel Synthetic Methodologies and Sustainable Production

The future synthesis of 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide and its derivatives is likely to pivot towards more efficient and environmentally benign methodologies. Current synthetic routes often rely on conventional techniques that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on "green chemistry" principles to minimize the environmental impact of production.

Promising areas for exploration include biocatalysis, where enzymes or whole microorganisms are used to perform chemical transformations with high selectivity and under mild conditions. For instance, studies on related benzodioxole compounds have demonstrated the successful use of microorganisms like Lactobacillus paracasei for the asymmetric reduction of ketones, producing chiral alcohols in high yields and enantiomeric excess. researchgate.netnih.gov This approach offers a mild, cheap, and eco-friendly alternative to chemical catalysts. researchgate.netnih.gov

Furthermore, the adoption of flow chemistry could offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, which are crucial for sustainable industrial production.

| Methodology | Description | Potential Advantages for Sustainable Production | Challenges |

|---|---|---|---|

| Conventional Synthesis | Multi-step reactions often involving stoichiometric reagents, harsh conditions, and organic solvents. | Well-established and understood procedures. | Generation of waste, use of hazardous materials, high energy consumption. |

| Biocatalysis | Use of enzymes or whole-cell microorganisms to catalyze specific reactions. | High selectivity, mild reaction conditions (aqueous media, room temperature), reduced waste, biodegradable catalysts. researchgate.netnih.gov | Enzyme stability, substrate scope limitations, downstream processing. |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. | Enhanced safety, precise control over temperature and pressure, rapid optimization, easy scalability, potential for automation. | Initial equipment cost, potential for clogging, requires specialized expertise. |

| Ultrasonic Irradiation | Use of ultrasound to accelerate chemical reactions. | Increased reaction rates, higher yields, shorter reaction times, milder conditions. mdpi.com | Scalability can be challenging, requires specific equipment. |

Identification of Undiscovered Biological Targets and Off-Target Effects

While the benzodioxole moiety is present in numerous bioactive molecules, the specific biological targets of this compound are not well-defined. ontosight.aidrugbank.com Future research should prioritize the elucidation of its mechanism of action through comprehensive target identification and validation studies. Unbiased approaches such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from cell lysates, could reveal novel protein targets.

Phenotypic screening, where compounds are tested for their effects on cell models of disease, followed by target deconvolution, represents another powerful strategy. This approach can uncover unexpected therapeutic activities and novel mechanisms of action that would be missed by target-based screening.

Concurrently, it is crucial to investigate potential off-target effects to build a comprehensive pharmacological profile. This involves screening the compound against broad panels of receptors, enzymes, and ion channels. Identifying and understanding these interactions are essential for predicting potential side effects and for refining the molecule to improve its selectivity and therapeutic index.

Advancement in Computational Modeling and Artificial Intelligence-Driven Drug Discovery

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and optimization of novel compounds like this compound. nih.govstmjournals.com These in-silico methods can significantly accelerate the drug discovery pipeline, reduce costs, and improve success rates. nih.govstmjournals.com

Future research can leverage machine learning (ML) and deep learning (DL) models for several key tasks. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues. Generative AI models can be employed for de novo drug design, creating novel molecular structures with optimized properties for potency, selectivity, and pharmacokinetics. biorxiv.org For instance, AI can be used to generate molecules that are predicted to cross the blood-brain barrier for neurological applications or to avoid off-target interactions. nih.gov

Molecular docking and dynamics simulations will continue to be vital for visualizing how this compound and its derivatives bind to their biological targets at an atomic level. nih.gov These insights are invaluable for structure-based drug design, enabling rational modifications to enhance binding affinity and selectivity.

| Application Area | AI/ML Technique | Objective | Potential Impact |

|---|---|---|---|

| Target Identification | Natural Language Processing (NLP), Network Biology | Analyze vast datasets (literature, omics) to identify and validate novel biological targets. | Accelerates the earliest stage of drug discovery. stmjournals.com |

| Hit Identification & Lead Optimization | Deep Learning, Graph Neural Networks | Predict bioactivity, screen virtual libraries, and optimize chemical structures for improved efficacy and safety. nih.gov | Reduces time and cost of identifying promising drug candidates. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel molecules with desired pharmacological profiles. nih.govbiorxiv.org | Expands the accessible chemical space for drug discovery. chemrxiv.org |

| ADMET Prediction | Supervised Learning Models | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Reduces late-stage attrition of drug candidates due to poor pharmacokinetics or toxicity. |

Expansion into Diverse Therapeutic or Agri-Chemical Applications

The structural motifs within this compound—namely the benzodioxole ring and the hydrazide functional group—are found in compounds with a wide array of biological activities. ontosight.ai This suggests that the compound could have potential applications in various fields, extending beyond a single therapeutic area. The hydrazide class of compounds, for example, is known to exhibit antimicrobial, antiviral, and anticancer properties. ontosight.ai Similarly, various benzodioxole derivatives have been investigated as anti-cancer, anti-infective, and anti-inflammatory agents. nih.govresearchgate.net

Future research should therefore systematically evaluate this compound and its analogues across a diverse range of biological assays. This could include screening for activity against panels of cancer cell lines, pathogenic bacteria and fungi, and viruses.

Beyond therapeutic uses, there is potential for application in the agri-chemical sector. Many commercially successful pesticides and herbicides are based on heterocyclic scaffolds. Exploring the potential of this compound as an insecticide, fungicide, or herbicide could open up new avenues for its use.

Integration of Systems Biology and Multi-Omics Data for Comprehensive Evaluation

To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach. nih.gov This involves integrating data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of how the compound perturbs cellular networks. mdpi.combrjac.com.br

For example, treating a relevant cell model with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can provide deep insights into its mechanism of action. e-enm.org This multi-omics data can help identify the specific pathways and biological processes that are modulated by the compound, reveal biomarkers of response, and uncover potential mechanisms of resistance or toxicity. nih.govnih.gov

By moving beyond a single-target perspective, systems biology offers a more powerful and nuanced evaluation of a compound's pharmacological profile, ultimately guiding its development and application in a more informed manner. brjac.com.br

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide and its derivatives?

The compound is typically synthesized via hydrazinolysis of ester intermediates. For example, ethyl 2-[(substituted)oxy]acetate derivatives are treated with hydrazine hydrate under reflux in ethanol to yield the acetohydrazide core. Solvent-free reductive amination with aldehydes is also employed to generate Schiff base derivatives (e.g., N'-benzylidene analogs) . Key steps include monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) and purification by recrystallization from ethanol or ice-water precipitation .

Q. How are structural and purity characteristics of this compound validated?

Characterization involves spectroscopic methods:

- 1H/13C NMR to confirm hydrazide NH and benzodioxol proton signals.

- IR spectroscopy to identify N–H stretching (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹).

- Elemental analysis (C, H, N) to verify purity (>95%). Melting points are reported to assess crystallinity (e.g., 138–139°C for aryloxyacetohydrazides) .

Q. What in vitro pharmacological screening models are used to evaluate its bioactivity?

- Anticonvulsant activity : 6 Hz psychomotor seizure test in mice, with protection percentages and ED50 values calculated at multiple time points (e.g., 100% protection at 146.8 mg/kg for SA 4) .

- Antimicrobial activity : Agar diffusion and broth dilution methods against pathogens like Escherichia coli and Xanthomonas campestris, compared to standards like ceftriaxone .

Advanced Research Questions

Q. How do computational studies guide the design of this compound derivatives?

- Pharmacophore modeling : Identifies essential features like hydrogen bond acceptors (C=O) and aromatic rings for target binding .

- QSAR analysis : Molecular connectivity indices (e.g., length 6), hydrogen donor capacity, and shape factors correlate with antimycobacterial activity. Consensus models achieve r² = 0.889 for activity prediction .

- Molecular docking : Flexible docking (Lamarckian genetic algorithm) predicts binding to epilepsy targets (e.g., GABA(A) α-1 receptor, glutamate receptors) .

Q. What strategies resolve contradictions in biological activity across structural analogs?

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance anticonvulsant activity, while bulky substituents (e.g., 4-dimethylaminobenzylidene) reduce actoprotective effects in rodent models .

- Bioactivity trade-offs : Derivatives with higher DPPH radical scavenging (e.g., compound 4 in triazolyl-thioacetohydrazides) may show weaker antibacterial activity due to redox vs. membrane-targeting mechanisms .

Q. How is metabolic stability or toxicity assessed for preclinical development?

- ADMET prediction : Computational tools evaluate Lipinski’s rules, blood-brain barrier permeability, and CYP450 interactions .

- Neurotoxicity screening : Rotarod test in mice identifies motor impairment thresholds (e.g., no neurotoxicity observed at 100 mg/kg for SA 4) .

Q. What experimental designs address variability in antimicrobial activity data?

- Structure-activity relationship (SAR) : Systematic substitution on the benzylidene or triazole moieties identifies optimal groups (e.g., pyridin-3-ylmethylene for reducing power) .

- Dose-response curves : IC50 values from tenfold broth dilution assays differentiate potent analogs (e.g., N'-hydroxyphenyl derivatives in thietan-pyrimidine hybrids) .

Methodological Notes

- Synthetic reproducibility : Use anhydrous ethanol and strict temperature control during hydrazinolysis to avoid side products .

- Data validation : Cross-reference docking scores (e.g., Glide scores) with in vivo results to refine computational models .

- Contradiction management : Compare bioactivity trends across multiple assays (e.g., DPPH vs. MIC) to clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.